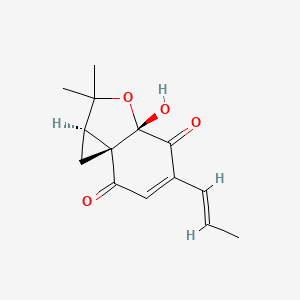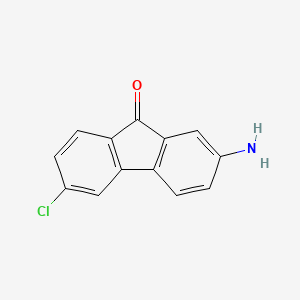
2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is a complex organic compound characterized by its unique structure, which includes a disulfide bond and a palmitoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) typically involves the following steps:
Formation of the Palmitoyloxy Group: This step involves the esterification of palmitic acid with a suitable alcohol, such as 2-propanol, under acidic conditions to form the palmitoyloxy group.
Amidation Reaction: The palmitoyloxy group is then reacted with an amine, such as 2-aminopropylbenzamide, to form the amide bond.
Disulfide Bond Formation: Finally, the disulfide bond is introduced by oxidizing the thiol groups of two molecules of the amide product using an oxidizing agent like iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for esterification and amidation, and controlled oxidation processes for disulfide bond formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amide and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. The palmitoyloxy group enhances its lipophilicity, allowing it to interact with cell membranes more effectively.
Medicine
In medicine, it is investigated for its potential therapeutic effects, particularly in targeting diseases that involve oxidative stress. The disulfide bond can act as a redox-active moiety, potentially modulating cellular redox states.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials, particularly those requiring specific redox properties.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) involves its interaction with cellular components through its disulfide bond and palmitoyloxy group. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially modulating signaling pathways. The palmitoyloxy group enhances its interaction with lipid membranes, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide): Similar structure but with an ethyl group instead of a propyl group.
2,2’-Dithiobis(N-(2-(stearoyloxy)propyl)benzamide): Similar structure but with a stearoyloxy group instead of a palmitoyloxy group.
Uniqueness
2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is unique due to its specific combination of a palmitoyloxy group and a propyl linker, which may confer distinct lipophilicity and reactivity compared to its analogs
Properties
CAS No. |
78010-18-1 |
|---|---|
Molecular Formula |
C52H84N2O6S2 |
Molecular Weight |
897.4 g/mol |
IUPAC Name |
1-[[2-[[2-(2-hexadecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl hexadecanoate |
InChI |
InChI=1S/C52H84N2O6S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-39-49(55)59-43(3)41-53-51(57)45-35-31-33-37-47(45)61-62-48-38-34-32-36-46(48)52(58)54-42-44(4)60-50(56)40-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31-38,43-44H,5-30,39-42H2,1-4H3,(H,53,57)(H,54,58) |
InChI Key |
PJKZDTSXKLWIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


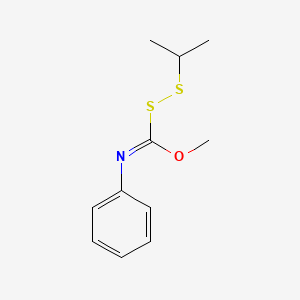


![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)


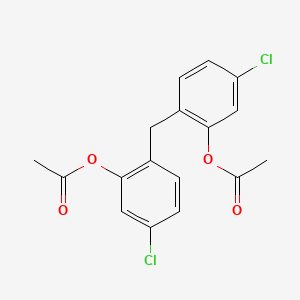


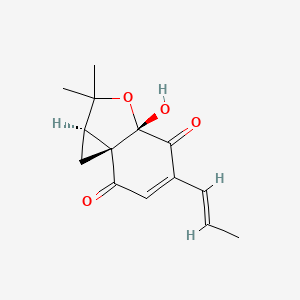
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)

